

# Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefdinir Quantification

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## Compound of Interest

Compound Name: Cefdinir

Cat. No.: B1668824

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Audience: Researchers, scientists, and drug development professionals.

**Introduction** **Cefdinir** is a third-generation semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable quantification of **Cefdinir** is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and various research applications.[2][3] This document provides a detailed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective determination of **Cefdinir** in both pharmaceutical dosage forms and biological matrices.

**Principle** The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 stationary phase is used to separate **Cefdinir** from potential impurities and excipients based on its polarity. The mobile phase, a buffered aqueous-organic mixture, carries the sample through the column. **Cefdinir** is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, and its concentration is determined by comparing its peak area to that of a known standard.

## Instrumentation, Materials, and Reagents

### 1.1 Instrumentation

- HPLC system equipped with a gradient or isocratic pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Shimadzu, Agilent, Waters)[4]
- Chromatographic data acquisition and processing software.
- Analytical balance
- pH meter
- Sonicator
- Vortex mixer
- Centrifuge

## 1.2 Materials and Reagents

- **Cefdinir** Reference Standard (USP or equivalent).
- Methanol (HPLC Grade).[4]
- Acetonitrile (HPLC Grade).[3]
- Water (HPLC Grade or Milli-Q).
- Sodium Dihydrogen Phosphate, Ammonium Acetate, or other buffer salts (Analytical Grade). [1][4]
- Orthophosphoric Acid or Phosphoric Acid (Analytical Grade).[5]
- Syringe filters (0.2  $\mu\text{m}$  or 0.45  $\mu\text{m}$ ).[4]

## Experimental Protocols

This section details a stability-indicating HPLC method adapted from validated, published procedures.[5]

2.1 Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.

Parameter	Condition
Column	Waters RP Spherisorb C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase	Water : Acetonitrile : Methanol (13:5:2 v/v/v). pH of water adjusted to 3.0 with orthophosphoric acid.[5]
Flow Rate	1.0 mL/min.[3][5]
Detection Wavelength	286 nm.[5]
Injection Volume	20 µL.[4]
Column Temperature	Ambient
Run Time	Approximately 10 minutes

## 2.2 Preparation of Solutions

- Mobile Phase Preparation: Mix 650 mL of HPLC-grade water (with pH adjusted to 3.0 using orthophosphoric acid), 250 mL of acetonitrile, and 100 mL of methanol.[5] Filter the resulting mixture through a 0.45 µm membrane filter and degas by sonicating for 15 minutes before use.[5]
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **Cefdinir** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent (e.g., Methanol:Acetonitrile 4:1 v/v).[5]
- Working Standard & Calibration Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 0.05 - 25 µg/mL).[3][5]

## 2.3 Sample Preparation

- For Pharmaceutical Dosage Forms (Capsules/Tablets):

- Weigh and finely powder no fewer than 20 tablets or the contents of 20 capsules.[1]
- Accurately weigh a portion of the powder equivalent to 10 mg of **Cefdinir** and transfer it to a 100 mL volumetric flask.[1]
- Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark with the diluent.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute with the mobile phase to a final concentration within the calibration range.
- For Biological Matrices (Human Serum):
  - To 500 µL of serum sample in a microcentrifuge tube, add a known concentration of an internal standard (e.g., 100 µL of 5 µg/mL Cefaclor).[4]
  - Add 400 µL of methanol to precipitate proteins.[4]
  - Vortex the mixture for 15-30 seconds and then centrifuge at 10,000 rpm for 5 minutes.[4]
  - Collect the supernatant, filter it through a 0.2 µm syringe filter, and inject it into the HPLC system.[4]

## Data Presentation and Method Validation

The following tables summarize various reported methods and typical validation parameters for **Cefdinir** quantification.

Table 1: Comparison of Reported RP-HPLC Methods for **Cefdinir** Quantification

Parameter	Method 1 (Serum)[4]	Method 2 (Tablets)[3]	Method 3 (Dosage Forms)[1]	Method 4 (Stability- Indicating)[5]
Matrix	Human Serum	Tablets	Capsules	Bulk Drug / Dosage Forms
Column	C18	Develosil C18	C18 (4 x 250 mm, 5 µm)	Waters Spherisorb C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	0.2 M NaH <sub>2</sub> PO <sub>4</sub> (pH 3.2) : Methanol (70:30)	Phosphate Buffer (pH 3) : Acetonitrile (60:40)	50mM Ammonium Acetate (pH 3.0) : Methanol (80:20)	Water (pH 3.0) : Acetonitrile : Methanol (13:5:2)
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min	1.0 mL/min
Detection	254 nm	254 nm	285 nm	286 nm

| Internal Standard| Cefaclor | Not specified | Not specified | Not specified |

Table 2: System Suitability Parameters and Acceptance Criteria System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.[6]

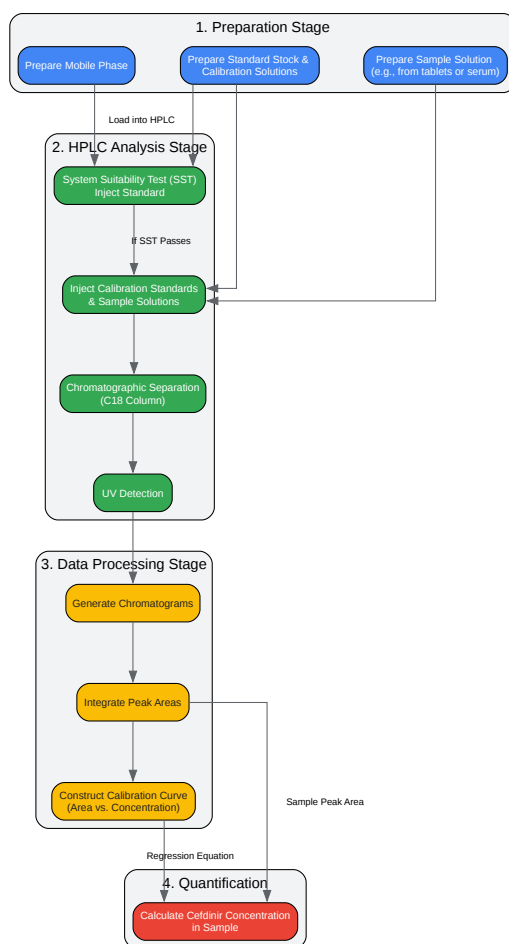
Parameter	Description	Typical Acceptance Criteria
Tailing Factor (T)	Measures peak symmetry.	$T \leq 2.0$
Theoretical Plates (N)	Measures column efficiency.	$N > 2000$
Resolution (Rs)	Measures the separation between two peaks.	$R_s > 2.0$ (between analyte and nearest peak)
Repeatability	Precision of replicate injections of a standard.	$RSD \leq 2.0\%$ for peak area and retention time.[3][7]

Table 3: Summary of Method Validation Data from Literature

Parameter	Result	Reference
Linearity Range	0.05 - 5.0 µg/mL (Serum) 0 - 25 µg/mL (Tablets) 0.05 - 15.0 µg/mL (Stability-Indicating)	[4] [3] [5]
Correlation Coefficient (r <sup>2</sup> )	> 0.996	[3][4]
Accuracy (% Recovery)	96.43% (Serum) Up to 99.98% (Tablets)	[4] [3]
Precision (% RSD)	Intra-day: 7.65% (at LOQ) Inter-day: 9.72% (at LOQ) < 2% (Tablets)	[4] [3]
Limit of Detection (LOD)	0.02 µg/mL (Serum)	[4][8]
Limit of Quantification (LOQ)	0.05 µg/mL (Serum)	[4][8]

## Experimental Workflow Visualization

The logical flow of the **Cefdinir** quantification process, from preparation to final analysis, is illustrated below.



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Caption: Experimental workflow for **Cefdinir** quantification by HPLC.

Conclusion The described RP-HPLC method is simple, accurate, and precise for the quantification of **Cefdinir** in various sample matrices.[4] The method is validated according to standard guidelines and can be readily implemented in a quality control or research laboratory for routine analysis. The stability-indicating nature of the detailed protocol also allows for its use in studying the degradation of **Cefdinir** under stress conditions.[5][9]

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